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Compound of Interest

Compound Name: YH-306

Cat. No.: B611883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of a novel investigational drug. Initial research indicates a potential

ambiguity in the designation "YH-306." The majority of recent and clinical data points towards

HMPL-306, a dual inhibitor of isocitrate dehydrogenase 1 and 2 (IDH1/2) mutants.

Concurrently, literature also describes a preclinical compound named YH-306, a Focal

Adhesion Kinase (FAK) pathway inhibitor for colorectal cancer. To ensure a thorough guide, this

document will primarily focus on the clinical-stage HMPL-306, with a dedicated section

summarizing the available preclinical data for the FAK inhibitor YH-306.

Part 1: HMPL-306 (Dual IDH1/2 Inhibitor)
HMPL-306 is an orally administered, highly selective, and potent small-molecule dual inhibitor

of mutant IDH1 and IDH2 enzymes.[1][2] These mutations are drivers in various hematological

malignancies and solid tumors, including acute myeloid leukemia (AML) and glioma.[2][3]

HMPL-306 is designed to overcome resistance mechanisms like isoform switching that can

occur with single IDH inhibitors.[3]

Pharmacodynamics of HMPL-306
The mechanism of action of HMPL-306 is centered on its ability to selectively inhibit the mutant

forms of IDH1 and IDH2 enzymes.[2] In normal cells, these enzymes convert isocitrate to

alpha-ketoglutarate (α-KG).[2] However, mutated IDH enzymes gain a neomorphic function,
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converting α-KG to the oncometabolite R-2-hydroxyglutarate (2-HG).[2][4] Elevated 2-HG

levels disrupt cellular metabolism and epigenetic regulation, leading to impaired cell

differentiation and promoting tumorigenesis.[2][5] HMPL-306 blocks this aberrant activity,

reducing 2-HG production and restoring normal cellular differentiation.[2]

Preclinical studies have shown that HMPL-306 inhibits mutant IDH enzyme activities

(IDH1R132H, IDH2R140Q, IDH2R172K) while having weaker effects on wild-type enzymes.[6]

In cellular assays, it suppresses 2-HG production, reduces histone methylation levels, and

promotes the differentiation of malignant cells into mature, normal cells.[6] This target inhibition,

measured by the reduction in plasma 2-HG levels, was observed to be potent and durable in

xenograft models.[6] In a Phase 1 study, 2-HG inhibition in patients plateaued after

approximately 28 days, increasing with the dose and reaching about 90% at doses of 150 mg

or higher.[1]
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Caption: Mechanism of action for HMPL-306, a dual IDH1/2 inhibitor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b611883?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetics of HMPL-306
HMPL-306 has demonstrated favorable pharmacokinetic profiles in both preclinical and clinical

studies.

Preclinical Pharmacokinetics: In rodent models, oral administration of HMPL-306 led to a

remarkable decrease in 2-HG levels in both plasma and tumor tissues.[6] The inhibition was

noted to be more potent and lasting compared to single IDH1 or IDH2 inhibitors at equivalent

doses.[6] Notably, pharmacokinetic studies in rodents revealed high exposure of HMPL-306 in

the brain and cerebrospinal fluid, suggesting its potential for treating central nervous system

(CNS) tumors like gliomas.[6]

Clinical Pharmacokinetics: Data from a Phase 1 study (NCT04272957) in patients with

relapsed/refractory myeloid hematological malignancies provided key insights into the clinical

PK of HMPL-306.[7] Drug exposures in plasma increased with doses ranging from 25 mg to

250 mg.[7] A separate Phase 1 study in patients with solid tumors (NCT04762602) showed that

drug exposures were dose-proportional from 50 mg to 400 mg.[1] The mean terminal half-life

(t1/2) was approximately 90-120 hours.[7] Due to this long half-life, a steady state was

achieved after 22 to 28 days of repeated daily dosing, with an accumulation of about 5-fold.[1]

[7]

Table 1: Summary of Clinical Pharmacokinetic Parameters for HMPL-306

Parameter Value Population Source

Dose Proportionality
Yes (50 mg to 400
mg)

Advanced Solid
Tumors

[1]

Terminal Half-life

(t1/2)
90 - 120 hours

Relapsed/Refractory

Myeloid Malignancies
[7]

Time to Steady State ~28 days
Advanced Solid

Tumors
[1]

Accumulation Ratio ~5-fold

Advanced Solid

Tumors, Myeloid

Malignancies

[1][7]
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| Recommended Phase 2 Dose (RP2D) | 250 mg QD (Cycle 1), then 150 mg QD (from Cycle 2)

| Relapsed/Refractory Myeloid Malignancies |[7][8] |

Experimental Protocols
Phase 1 Dose-Escalation Study in Hematological Malignancies (NCT04272957): This open-

label, multicenter Phase 1 study was designed to evaluate the safety, tolerability, PK, PD, and

preliminary efficacy of HMPL-306.[8][9]

Patient Population: Adults with relapsed, refractory, or resistant hematological malignancies

harboring IDH1 and/or IDH2 mutations.[8][9]

Study Design: The study included dose-escalation and dose-expansion phases.[7] The dose-

escalation phase ranged from 25 mg once daily (QD) to 250 mg QD in 28-day treatment

cycles to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose

(RP2D).[7][8]

PK/PD Sampling: Blood samples were collected to assess plasma drug concentrations and

levels of the oncometabolite 2-HG.[9]

Primary Objectives: To evaluate safety, tolerability, and determine the MTD/RP2D.[7]
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Caption: Workflow for the HMPL-306 Phase 1 Dose-Escalation and Expansion Study.
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Part 2: YH-306 (FAK Pathway Inhibitor)
YH-306 is a novel synthetic small molecule identified as a potential therapeutic agent for

colorectal cancer (CRC).[10] Its anticancer activity stems from the inhibition of tumor growth

and metastasis.[10]

Pharmacodynamics of YH-306
The primary mechanism of YH-306 is the suppression of the Focal Adhesion Kinase (FAK)

signaling pathway.[10] FAK is a critical mediator of cell motility, including adhesion, spreading,

migration, and invasion.[10][11] By blocking the activation of FAK and its downstream effectors,

YH-306 disrupts these key processes in cancer metastasis.[10]

In vitro studies using CRC cell lines (HCT116, HT-29) demonstrated that YH-306 significantly

inhibits cell migration, invasion, proliferation, and colonization.[10] It also induces apoptosis in

CRC cells.[10] Specifically, YH-306 was shown to suppress the activation of FAK, c-Src,

paxillin, and PI3K, as well as reduce the expression of matrix metalloproteinases (MMP2 and

MMP9).[12] It also inhibits actin polymerization mediated by the Arp2/3 complex.[10] In vivo,

YH-306 suppressed CRC tumor growth in a xenograft mouse model and inhibited hepatic and

pulmonary metastasis.[10]
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Caption: Signaling pathway inhibited by the preclinical compound YH-306.
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Pharmacokinetics of YH-306
Detailed in vivo pharmacokinetic data for YH-306, such as absorption, distribution, metabolism,

and excretion (ADME) parameters, are not extensively reported in the available scientific

literature. The primary focus of published studies has been on its pharmacodynamic effects

and anti-tumor efficacy.[10][12]

Experimental Protocols
In Vitro Cell Adhesion and Spreading Assays:

Cell Lines: HCT116 and HT-29 colorectal cancer cells.[10]

Methodology: 96-well plates were coated with extracellular matrix components like type I

collagen or fibronectin.[11] Cells were seeded onto these plates and treated with various

concentrations of YH-306.[10]

Endpoint: The number of adherent cells was quantified to determine the inhibitory effect of

YH-306 on cell adhesion.[11] For spreading assays, the percentage of spread cells was

determined after treatment.[10]

Table 2: In Vitro Efficacy of YH-306 on CRC Cell Lines

Experiment Cell Line Treatment Result Source

Cell Adhesion HCT116 50 µM YH-306
67% inhibition
on type I
collagen

[11]

Cell Adhesion HT-29 50 µM YH-306
78% inhibition on

type I collagen
[11]

Cell Spreading HCT116, HT-29 YH-306

Significant, dose-

dependent

suppression

[10]

| Migration/Invasion | HCT116, HT-29 | YH-306 | Significant, dose-dependent inhibition |[10] |

In Vivo Xenograft and Metastasis Models:
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Animal Model: Xenograft mouse models were used to assess in vivo efficacy.[10]

Tumor Growth Protocol: Cancer cells were injected into mice. Once tumors were

established, mice were treated with YH-306. Tumor volume and body weight were measured

regularly.[10]

Metastasis Protocol: To model metastasis, cancer cells were injected into the spleen or tail

vein of mice, followed by treatment with YH-306. The formation of metastatic tumors in the

liver and lungs was then evaluated.[10]

Tumor Growth Model Metastasis Model
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Caption: Experimental workflow for in vivo studies of YH-306.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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